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Compound of Interest

Compound Name: ZEN-3219

Cat. No.: B12430456 Get Quote

Disclaimer: The following information pertains to ZEN-3694, a clinical-stage BET bromodomain

inhibitor. The initial query for "ZEN-3219" yielded no relevant results in the context of drug

discovery and is presumed to be a typographical error.

Introduction
ZEN-3694 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and

Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Developed by

Zenith Epigenetics, this small molecule is under investigation for the treatment of various

cancers, most notably metastatic castration-resistant prostate cancer (mCRPC) and NUT

carcinoma.[1][3][4] This technical guide provides a comprehensive overview of the discovery,

mechanism of action, preclinical data, and clinical findings related to ZEN-3694.

Discovery and Synthesis
ZEN-3694 was identified through a discovery platform focused on developing novel BET

bromodomain inhibitors.[5] While the specific, detailed synthetic route for ZEN-3694 is

proprietary and not publicly available, it is characterized as a small molecule designed for oral

administration.[2][6][7]

Mechanism of Action
ZEN-3694 exerts its therapeutic effects by competitively binding to the acetylated lysine

recognition motifs within the bromodomains of BET proteins.[2] This action prevents the
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interaction between BET proteins and acetylated histones, thereby disrupting chromatin

remodeling and the transcription of key oncogenes.[2]

A primary target of BET inhibitors is the MYC oncogene, which is a critical driver of cell

proliferation and is frequently dysregulated in cancer.[1][6] In the context of prostate cancer,

ZEN-3694 has been shown to down-regulate the expression of the Androgen Receptor (AR)

and its splice variants, which are crucial for the growth of mCRPC.[8]

The mechanism of action is further illustrated in the following signaling pathway diagram:
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ZEN-3694 Mechanism of Action

Preclinical Data
ZEN-3694 has demonstrated potent anti-cancer activity in a variety of preclinical models.

In Vitro Activity
ZEN-3694 selectively binds to BET proteins with IC50 values in the low nanomolar range and

exhibits greater than 20-fold selectivity over non-BET bromodomains.[6] It effectively inhibits

the proliferation of various cancer cell lines, including those of hematological and solid tumors,

with sub-micromolar IC50 values.[5][6]

Cell Line Cancer Type IC50 (µM) Reference

MV4-11
Acute Myeloid

Leukemia
0.2 [5][6]

VCaP Prostate Cancer Potent (sub-µM) [9]

22Rv1 Prostate Cancer Potent (sub-µM) [9]

ZEN-3694 also demonstrates synergistic effects when combined with other anti-cancer agents,

such as the AR antagonist enzalutamide in prostate cancer models.[6]

In Vivo Efficacy
In xenograft models of prostate and breast cancer, as well as acute myeloid leukemia, ZEN-

3694 has been shown to be efficacious at well-tolerated doses.[5][6] It effectively halts tumor

growth in a dose-dependent manner and modulates the expression of target genes.[5][6]

Clinical Development
ZEN-3694 has advanced into clinical trials, with a focus on combination therapies.

Phase 1b/2a Study in mCRPC
A significant clinical investigation of ZEN-3694 has been a Phase 1b/2a study in combination

with enzalutamide in patients with mCRPC who had previously progressed on an androgen
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receptor pathway inhibitor.[8]

Study Design:

Phase 1b/2a Clinical Trial Workflow
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Phase 1b/2a Clinical Trial Workflow

Key Findings:
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Parameter Value Reference

Number of Patients 75 [8]

ZEN-3694 Dosing 36 mg to 144 mg daily [8]

Grade ≥ 3 Toxicities 18.7% [8]

Median Radiographic

Progression-Free Survival

(rPFS)

9.0 months [8]

The combination of ZEN-3694 and enzalutamide was found to be well-tolerated and

demonstrated promising efficacy in this patient population.[8]

Experimental Protocols
While specific, detailed protocols for the experiments conducted with ZEN-3694 are not publicly

available, the following represents a general methodology for a key assay used in the

preclinical evaluation of such compounds.

Cell Proliferation Assay (Representative Protocol)
Objective: To determine the effect of a compound on the proliferation of cancer cells.

Materials:

Cancer cell line of interest (e.g., MV4-11)

Complete cell culture medium

96-well microplates

Test compound (e.g., ZEN-3694) dissolved in a suitable solvent (e.g., DMSO)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer
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Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of the test compound in cell culture medium.

Remove the existing medium from the cells and add the medium containing the various

concentrations of the test compound. Include a vehicle control (medium with solvent only).

Incubate the plate for a specified period (e.g., 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for a short period to allow the luminescent signal to stabilize.

Measure the luminescence using a luminometer.

Calculate the percentage of cell viability relative to the vehicle control and plot the results to

determine the IC50 value.

Conclusion
ZEN-3694 is a promising novel BET bromodomain inhibitor with a well-defined mechanism of

action and encouraging preclinical and clinical data. Its ability to modulate key oncogenic

pathways, particularly in combination with other targeted therapies, positions it as a potentially

valuable therapeutic agent in the treatment of various cancers, including advanced prostate

cancer. Further clinical development is ongoing to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/bet-bromodomain-inhibitor-zen-3694
https://www.zenithepigenetics.com/newsroom/news-releases?article=60
https://www.zenithepigenetics.com/newsroom/news-releases.html?article=63
https://aacrjournals.org/mct/article/14/12_Supplement_2/C86/233141/Abstract-C86-The-clinical-candidate-ZEN-3694-a
https://www.zenithepigenetics.com/upload/media_element/36/01/2015-aacr-eortc-poster.pdf
https://www.selleckchem.com/products/zen-3694.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7572827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7572827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7572827/
https://www.zenithepigenetics.com/upload/media_element/47/01/2016-aacr-poster-final.pdf
https://www.benchchem.com/product/b12430456#zen-3219-discovery-and-synthesis
https://www.benchchem.com/product/b12430456#zen-3219-discovery-and-synthesis
https://www.benchchem.com/product/b12430456#zen-3219-discovery-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12430456?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

